Sterculynic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

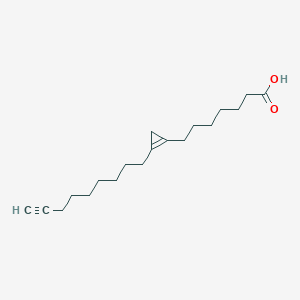

Sterculynic acid is a long-chain, polyunsaturated fatty acid composed of 9-octadecenoic acid having a terminal alkyne group and a 9,10-cyclopropenyl group. It has a role as a mitogen. It is a cyclopropenyl fatty acid, an acetylenic fatty acid, a polyunsaturated fatty acid, a long-chain fatty acid and a terminal acetylenic compound.

Applications De Recherche Scientifique

Chemical Properties and Structure

Sterculynic acid, also known as cis−9,10−methylene−9−octadecen−17−ynoic acid, is derived from the seed oils of several plant species. Its molecular formula is C19H30O2 with a molecular weight of 290.224580 g/mol . The structure features a combination of double and triple bonds that contribute to its unique chemical reactivity and biological activity.

Medicinal Applications

This compound has been studied for its medicinal properties, particularly in cancer research. It has been identified as a precursor to several bioactive compounds that exhibit anti-cancer activities.

Case Study: Anticancer Properties

A study investigated the effects of this compound derivatives on cell division in cancer cells. The results indicated that certain derivatives could inhibit the proliferation of cancer cells by disrupting microtubule dynamics, similar to established chemotherapeutics like paclitaxel .

| Compound | Mechanism of Action | Tested Cancer Types |

|---|---|---|

| This compound Derivative | Inhibits microtubule dynamics | Breast cancer, ovarian cancer |

| Paclitaxel | Stabilizes microtubules | Ovarian cancer, breast cancer |

Agricultural Applications

In agriculture, this compound has potential as a natural pesticide due to its antifungal properties. Compounds derived from this compound have shown effectiveness against various plant pathogens.

Case Study: Biocontrol Agent

Research demonstrated that this compound derivatives could serve as biocontrol agents against the fungal pathogen Pythium ultimum, which affects crop yields significantly. The study highlighted the potential for integrating these compounds into sustainable agricultural practices .

| Application | Pathogen Targeted | Effectiveness |

|---|---|---|

| This compound Derivative | Pythium ultimum | Significant reduction in fungal growth |

Nutritional Applications

Emerging research suggests that this compound may have beneficial effects on human health due to its anti-inflammatory properties. Its presence in dietary sources could contribute to health benefits associated with the consumption of certain plant oils.

Case Study: Anti-Inflammatory Effects

A clinical trial assessed the impact of this compound on inflammatory markers in humans. Participants who consumed oils rich in this compound showed reduced levels of inflammatory cytokines, indicating potential benefits for conditions such as arthritis and cardiovascular diseases .

Propriétés

Formule moléculaire |

C19H30O2 |

|---|---|

Poids moléculaire |

290.4 g/mol |

Nom IUPAC |

7-(2-non-8-ynylcyclopropen-1-yl)heptanoic acid |

InChI |

InChI=1S/C19H30O2/c1-2-3-4-5-6-7-10-13-17-16-18(17)14-11-8-9-12-15-19(20)21/h1H,3-16H2,(H,20,21) |

Clé InChI |

CUWBJXSLCSBCIA-UHFFFAOYSA-N |

SMILES |

C#CCCCCCCCC1=C(C1)CCCCCCC(=O)O |

SMILES canonique |

C#CCCCCCCCC1=C(C1)CCCCCCC(=O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.